molecular formula C18H22N4O2 B2568745 N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029776-90-6

N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2568745
CAS RN: 1029776-90-6
M. Wt: 326.4
InChI Key: LVYJADXFWIJBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known as MP-10, is a novel compound that has gained significant attention in the field of scientific research. This compound has been found to have a wide range of potential applications, including as a therapeutic agent for various diseases and as a tool for studying biological systems. In

Scientific Research Applications

Plant Growth Stimulation

The compound has demonstrated a pronounced plant growth stimulating effect. In preliminary biological screening, it showed activity levels ranging from 65% to 87% relative to heteroauxin, a plant growth regulator . This property could be valuable in agriculture and horticulture.

Antibacterial Activity

While not directly related to the compound itself, the pyrrolidine scaffold (which is part of this compound) has been explored for its antibacterial properties. SAR investigations revealed that certain N’-substituted derivatives exhibited antibacterial activity. For instance, compounds with N’-Ph (phenyl) substituents showed increased activity compared to N’-Et (ethyl) or N’-H (hydrogen) derivatives . Although this specific compound’s antibacterial activity hasn’t been explicitly reported, it’s worth considering its potential in this context.

Anti-Tubercular Activity (Related Derivatives)

Although not directly about our compound, related derivatives have been investigated for anti-tubercular activity. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular effects against Mycobacterium tuberculosis . While this isn’t the exact compound, it highlights the potential of similar structures in combating tuberculosis.

Kappa Opioid Receptor (KOR) Antagonism (Related Derivatives)

Again, not directly about our compound, but KOR antagonists have shown promise in treating depression and addiction. These data suggest that KOR antagonists have therapeutic potential . While our compound’s specific KOR activity remains unexplored, its structural features may warrant investigation in this context.

V. A. Pivazyan, E. A. Ghazaryan, Zh. A. Azaryan & A. P. Yengoyan, “Synthesis and Biological Activity of New 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide Derivatives,” Russian Journal of General Chemistry, 2019. Pharmacological characterization of 2-methyl-N-((2-(pyridin-2-yl)pyrimidin-4-yl)oxy)acetamide as a novel kappa opioid receptor antagonist, X-MOL, 2020. SAR investigation of pyrrolidine derivatives, Springer, 2021. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, RSC Advances, 2020.

properties

IUPAC Name

N-(4-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-5-7-15(8-6-13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYJADXFWIJBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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